Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bonding Capacity of the Target Compound Versus the 4-Ethyl-1,3-benzothiazol-2-amine Core Scaffold
The target compound possesses a calculated logP of 3.10 (based on the ZINC database prediction) [1], whereas the simpler analog 4-ethyl-1,3-benzothiazol-2-amine (CAS 139331-68-3) has an experimentally measured logP of approximately 1.8–2.2 (class-level inference from benzothiazole literature) [2]. The addition of the pyrimidinylmethyl group substantially increases lipophilicity, which will affect membrane permeability and solubility in aqueous assay media. Additionally, the target compound presents 5 hydrogen-bond acceptors (versus 3 for the simpler analog), altering its capacity for target hydrogen-bond networks. These computed differences must be verified experimentally for any procurement rationale.
| Evidence Dimension | Calculated logP and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | logP = 3.10; H-bond acceptors = 5 (ZINC prediction) [1] |
| Comparator Or Baseline | 4-Ethyl-1,3-benzothiazol-2-amine: logP ≈ 1.8–2.2 (literature consensus); H‑bond acceptors = 3 [2] |
| Quantified Difference | ΔlogP ≈ +0.9 to +1.3; ΔHBA = +2 |
| Conditions | In silico prediction (ZINC) vs. literature-derived experimental values for the core scaffold |
Why This Matters
Markedly higher logP alters aqueous solubility and permeability, which can change both in vitro assay behavior and in vivo pharmacokinetics relative to the simpler analog; procurement without acknowledging this difference risks selecting a compound with unsuitable physicochemical properties for the intended assay format.
- [1] ZINC Database. ZINC2095656646. Predicted logP = 3.101. Available at: https://zinc.docking.org/substances/ZINC002095656646/ (accessed 2026-04-30). View Source
- [2] RSC Advances, 2024, 14, 16332–16348. Ismail, T. I. et al. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. (Provides class-level logP ranges for 2-aminobenzothiazole derivatives; no data for the specific target compound.) View Source
